molecular formula C15H17NO2S3 B14243355 1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate CAS No. 496834-12-9

1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate

Cat. No.: B14243355
CAS No.: 496834-12-9
M. Wt: 339.5 g/mol
InChI Key: RGMBOSVEHRYKEF-UHFFFAOYSA-N
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Description

1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique combination of a dithiocane ring and a benzothiazole moiety, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.

    Introduction of the Dithiocane Ring: The dithiocane ring is introduced through a cyclization reaction involving appropriate thiol precursors under controlled conditions.

    Final Coupling: The final step involves coupling the dithiocane ring with the benzothiazole core using esterification or other suitable coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function. This is particularly relevant in the context of enzyme inhibition.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular signaling, thereby exerting its biological effects.

Comparison with Similar Compounds

1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

496834-12-9

Molecular Formula

C15H17NO2S3

Molecular Weight

339.5 g/mol

IUPAC Name

1,5-dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C15H17NO2S3/c1-10-16-12-9-11(3-4-13(12)21-10)15(17)18-14-5-8-19-6-2-7-20-14/h3-4,9,14H,2,5-8H2,1H3

InChI Key

RGMBOSVEHRYKEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)OC3CCSCCCS3

Origin of Product

United States

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